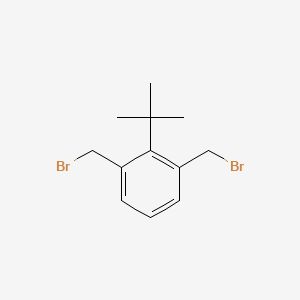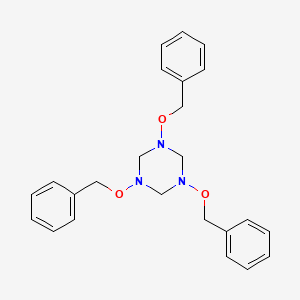![molecular formula C4H9ClS2 B14346274 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol CAS No. 90802-17-8](/img/structure/B14346274.png)
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethylene with sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) under controlled conditions . The industrial production of this compound can be carried out using a continuous process in which ethylene and sulfur monochloride are reacted in the presence of a catalyst to produce the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides and sulfones, while reduction can produce thiols and thioethers .
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol has been extensively studied for its applications in various fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur-containing compounds . In biology and medicine, it has been investigated for its cytotoxic effects and potential use in cancer therapy . In industry, it is used in the production of other chemicals and as a precursor for the synthesis of more complex sulfur-containing compounds .
Wirkmechanismus
The mechanism of action of 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol involves its ability to alkylate DNA and other cellular macromolecules . This alkylation leads to the formation of cross-links between DNA strands, which can interfere with DNA replication and transcription, ultimately resulting in cell death . The compound also targets proteins and lipids, causing damage to cellular membranes and other structures . The pathways involved in its cytotoxic effects include the activation of DNA damage response pathways and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol is similar to other sulfur mustards and nitrogen mustards, which also contain sulfur or nitrogen atoms and have alkylating properties . Some similar compounds include bis(2-chloroethyl) sulfide, bis(2-chloroethyl) ether, and chloromethyl methyl sulfide . What sets this compound apart is its specific chemical structure and reactivity, which make it particularly effective as a cytotoxic and vesicant agent .
Eigenschaften
IUPAC Name |
2-(2-chloroethylsulfanyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQGPOGHUWESSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCCl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281243 | |
| Record name | 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90802-17-8 | |
| Record name | NSC20981 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


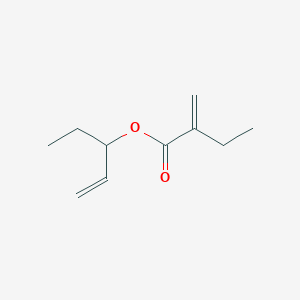
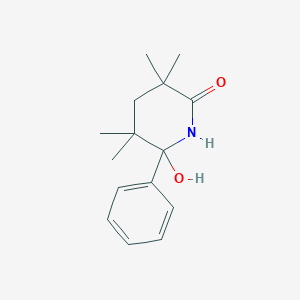
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
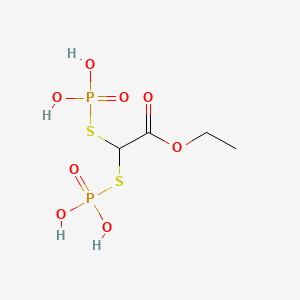
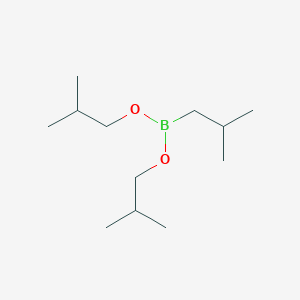
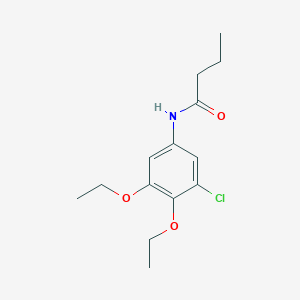
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

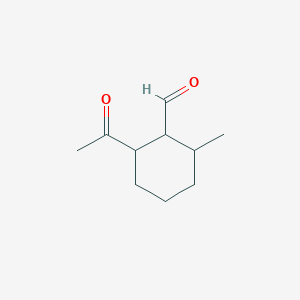
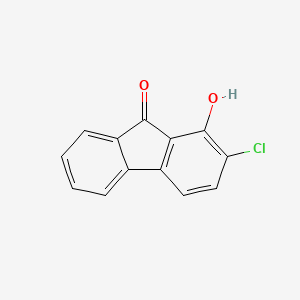
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
